2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Description
Properties
IUPAC Name |
2-[4-ethyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-2-24-19(18-12-5-6-13-21-18)22-23-20(24)25-14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWZLOJBNBFDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578719-50-3 | |
| Record name | 2-(4-ETHYL-5-((1-NAPHTHYLMETHYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly efficient and regioselective, providing excellent yields .
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. The azide is usually derived from a naphthalene-based compound, while the alkyne is prepared from a pyridine derivative.
CuAAC Reaction: The azide and alkyne are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst. This step forms the triazole ring.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Dihydrotriazoles: Resulting from the reduction of the triazole ring.
Substituted Pyridines: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Antifungal Activity
The compound's triazole moiety is known for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. For instance, studies have shown that compounds similar to 2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can inhibit the growth of Candida species, which are notorious for causing infections in immunocompromised patients .
Antimicrobial Properties
Triazole derivatives have also been reported to possess broad-spectrum antimicrobial activity. The compound has been tested against several bacterial strains, demonstrating efficacy comparable to established antibiotics. This suggests potential use in treating bacterial infections resistant to conventional therapies .
Anticancer Potential
Recent studies have investigated the anticancer properties of triazole derivatives. The compound has shown promise as an inhibitor of tumor growth in various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with specific cellular targets .
Neuroprotective Effects
Research into neuroprotective agents has identified triazole derivatives as potential candidates for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .
Fungicides
The antifungal properties of this compound make it a candidate for use as a fungicide in agriculture. Its effectiveness against plant pathogens could help in developing eco-friendly agricultural practices by reducing reliance on traditional chemical fungicides .
Herbicidal Activity
Preliminary studies suggest that the compound may exhibit herbicidal properties, potentially useful in controlling unwanted vegetation without harming crops. This application aligns with the growing demand for sustainable agricultural solutions .
Coordination Chemistry
Due to its ability to act as a ligand, this compound can form coordination complexes with various metals. These complexes are valuable in catalysis and materials science for developing new materials with improved properties .
Photonic Applications
The structural characteristics of this compound allow it to be explored in photonic applications. Its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices is under investigation due to favorable optical properties observed in preliminary studies .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-amylase and α-glucosidase, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to reduced glucose levels, making it a potential antidiabetic agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues, emphasizing substituent differences and their implications:
Key Comparative Insights
Substituent Effects on Physicochemical Properties: The naphthalenylmethylsulfanyl group in the target compound confers greater lipophilicity compared to benzyl or nitrobenzyl derivatives, which may enhance blood-brain barrier penetration . In contrast, the nitro group in compound 5n increases polarity, likely reducing membrane permeability .
Biological Activity Trends :
- Hydrazide and acetamide derivatives (ZE-4b, VUAA1) demonstrate expanded pharmacological applications, including anticoagulation (ZE-4b) and insect olfaction modulation (VUAA1) . The target compound’s bioactivity remains underexplored but may benefit from structural similarities to these analogues.
- Pyridine position : 3-Pyridyl (VUAA1) and 2-pyridyl (ZE-4b) variants show distinct target selectivity compared to the 4-pyridyl configuration in the target compound .
Synthetic Methodologies :
- Most analogues are synthesized via cyclocondensation of thiosemicarbazides or catalytic methods using Fe2O3@SiO2/In2O3 . The target compound likely follows similar routes, with substitution at the triazole 5-position using naphthalenylmethyl thiol.
Biological Activity
The compound 2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine (C20H18N4S) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Triazole Compounds
Triazoles are known for their broad spectrum of biological activities, including antifungal , antibacterial , antiviral , and anticancer properties. The 1,2,4-triazole moiety serves as a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. The incorporation of different substituents can significantly influence the pharmacological profile of these compounds .
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Compounds containing the triazole ring have been shown to inhibit fungal enzymes such as lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole .
Antibacterial Activity
The antibacterial efficacy of triazole compounds has been documented against a range of Gram-positive and Gram-negative bacteria. For instance, studies have indicated that modifications at specific positions on the triazole ring enhance activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anticancer Activity
Recent research has highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways has been a focal point. For example, certain triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups and substituents on the triazole ring can enhance biological activity. For instance:
- Electron-donating groups on the phenyl ring improve antibacterial activity.
- The naphthalenylmethyl group may contribute to increased lipophilicity and better membrane permeability, enhancing bioavailability and efficacy .
Case Studies
-
Antimicrobial Evaluation
A study evaluated a series of 1,2,4-triazole derivatives against various microbial strains. The results indicated that compounds with naphthalenyl substituents exhibited enhanced antimicrobial activity compared to those without such modifications. For example, one derivative showed an MIC value significantly lower than standard antibiotics like vancomycin . -
Anticancer Properties
In vitro studies demonstrated that certain triazole derivatives exhibited potent cytotoxicity against human cancer cell lines. One compound showed an IC50 value comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. Methodology :
Target selection : Prioritize enzymes/receptors with structural similarity to known triazole targets (e.g., antifungal CYP51 or kinase inhibitors).
Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina.
Docking simulations : Assess binding affinity and pose stability in active sites.
Validation : Compare results with experimental bioassays (e.g., antimicrobial IC₅₀ values).
Key insight : The naphthalene moiety may enhance hydrophobic interactions, while the triazole-pyridine core could engage in hydrogen bonding .
Advanced: How to resolve contradictions in biological activity data across similar triazole derivatives?
Case example : If one study reports antitumor activity but another shows inactivity:
Structural comparison : Identify substituent variations (e.g., naphthalene vs. phenyl groups) impacting solubility or target binding.
Assay conditions : Evaluate differences in cell lines, concentrations, or incubation times.
ADME profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability or metabolic stability discrepancies .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
- pH stability : Test degradation in buffers (pH 1–10) via HPLC. The ethyl group may enhance stability at acidic pH compared to methyl analogs.
- Light/temperature : Store lyophilized samples at –20°C in amber vials to prevent photodegradation.
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) on the naphthalene ring to reduce oxidative metabolism .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Q. Steps :
Core modifications : Synthesize analogs with varying substituents (e.g., replacing naphthalene with anthracene or altering the triazole’s alkyl chain).
Bioactivity screening : Test against a panel of targets (e.g., microbial strains, cancer cells).
Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with activity.
Example : Longer alkyl chains may improve membrane permeability but reduce aqueous solubility .
Advanced: What analytical techniques confirm the absence of synthetic byproducts?
- HPLC-DAD/MS : Detect trace impurities (<0.1%) using gradient elution.
- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives (e.g., confirming naphthalen-1-yl vs. -2-yl substitution) .
- TGA/DSC : Assess thermal decomposition profiles to identify unstable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
